molecular formula C10H10ClN3 B063371 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline CAS No. 166096-16-8

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

Cat. No. B063371
M. Wt: 207.66 g/mol
InChI Key: SIFYJEQOTXUWFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions between chloral and substituted anilines, leading to various products depending on the reaction conditions and the type of amine used. For instance, chloral reacts with substituted anilines to produce N,N'-β,β,β-trichloroethylidene-bis-substituted anilines in certain solvents, highlighting the versatility of these reactions in generating structurally diverse compounds (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline can be characterized by high-resolution spectroscopy and computational methods, providing insight into their conformation and electronic properties. The imidazole ring, a key structural feature, imparts significant chemical reactivity and interaction capabilities, making these compounds valuable in various applications (Gomaa & Ali, 2020).

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives, including phosphorylated versions, offers a wide range of possibilities for further chemical modifications. These modifications can lead to compounds with diverse biological and chemical properties, useful in different scientific and industrial contexts (Abdurakhmanova et al., 2018).

Physical Properties Analysis

The physical properties of imidazolium-based ionic liquids, related to imidazole derivatives, show significant variations with changes in the association between the ionic liquid and water. These properties include density, refractive index, viscosity, specific conductance, and surface tension, which are critical in various applications, such as solvents and in material science (Liu et al., 2008).

Chemical Properties Analysis

Imidazole derivatives are known for their diverse chemical properties, including their role in the synthesis of heterocycles and dyes. The unique reactivity of these compounds allows for mild reaction conditions in generating a wide range of products, underscoring their importance in synthetic organic chemistry (Vessally et al., 2017).

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Antioxidant Activity and Antimicrobial Efficacy

  • Application Summary : A one-pot synthesis of tetra-substituted imidazole, 4-chloro-2- (1- (4-methoxyphenyl)-4,5-diphenyl-1 H -imidazol-2-yl)phenol ( HL ), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate and anisidine .
  • Methods of Application : The synthesized imidazole was reacted with salts of 1st row transition metals (Co ( II ), Ni ( II ), Cu ( II ), Mn ( II) and Zn ( II )) to obtain metal complexes .
  • Results or Outcomes : The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .

3. Antitubercular Activity

  • Application Summary : Some derivatives of 1, 3-diazole have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis .

4. Synthesis of Functional Molecules

  • Application Summary : Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
  • Methods of Application : The synthesis of these functional molecules would involve the formation of bonds during the creation of the imidazole .
  • Results or Outcomes : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

5. Antiviral Activity

  • Application Summary : Some derivatives of imidazole have been synthesized and evaluated for their antiviral activity .

6. Antimicrobial Activity

  • Application Summary : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, antifungal, and anti-amoebic activities .
  • Methods of Application : These compounds would be tested against cultures of various bacteria, mycobacteria, fungi, and amoebae to determine their efficacy .

Safety And Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structure. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information. For example, some imidazole derivatives can be hazardous, as indicated by hazard statements such as H315, H319, and H400 .

Future Directions

Imidazole derivatives have gained increasing attention due to their diverse applications in the areas of medicinal chemistry and material sciences . They have become an important synthon in the development of new drugs . The future of imidazole research likely involves further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

4-chloro-N-(1H-imidazol-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFYJEQOTXUWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=NC=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445714
Record name 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline

CAS RN

166096-16-8
Record name N-(4-Chlorophenyl)-1H-imidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166096-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 4-chloroaniline and 2-imidazole-carboxaldehyde by the same procedure as described in Example 24, part A. The residue was crystallized from ethyl acetate to afford the title compound (1.56 g, 72%) as an off white solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

The solution of 2-imidazolecarboxaldehyde (570 mg, 5.9 mmol) and 4-chloroaniline (756 mg, 5.9 mmol) in methanol (5 ml) was stirred at 60° C. for 4 hours, and allowed to cool to room temperature. To the reaction was added NaBH4 (337 mg, 8.9 mmol), and the mixture was additionally stirred for an hour. Water (20 mL) was added to the reaction, which was extracted with ethyl acetate (50 mL). Organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol in chloroform) to give the title compound (660 mg, 53%).
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